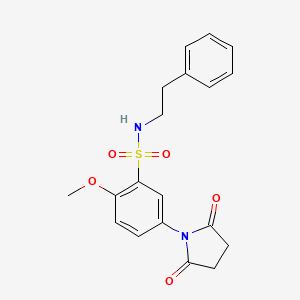![molecular formula C16H18N2O3S2 B5224839 N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Abbott Laboratories and has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins that are critical for their survival.
作用机制
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide induces apoptosis in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins in the Bcl-2 family. The anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins, such as Bax and Bak. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of the anti-apoptotic proteins, preventing their interaction with the pro-apoptotic proteins and leading to activation of the apoptotic pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to have minimal toxicity in normal cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been found to be effective in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin, in inducing apoptosis in cancer cells.
实验室实验的优点和局限性
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has limited solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide research. One area of focus is the development of more potent and selective inhibitors of the Bcl-2 family proteins. Another area of research is the identification of biomarkers that can predict response to N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide treatment. Additionally, there is interest in exploring the use of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its effectiveness in cancer treatment.
合成方法
The synthesis of N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide involves multiple steps and requires specialized equipment and reagents. The first step involves the condensation of 4-aminobenzene sulfonamide with 3-bromothiophene in the presence of a palladium catalyst. This reaction produces the intermediate 4-(aminosulfonyl)benzyl)-3-bromothiophene, which is then reacted with 3-mercapto propionic acid in the presence of a base to yield N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide. The final product is purified using chromatography techniques.
科学研究应用
N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by targeting specific proteins that are critical for their survival, such as Bcl-2, Bcl-xL, and Bcl-w. These proteins are members of the B-cell lymphoma 2 (Bcl-2) family, which regulates apoptosis in cells. N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide binds to the BH3 binding groove of these proteins, preventing their interaction with pro-apoptotic proteins and leading to activation of the apoptotic pathway.
属性
IUPAC Name |
3-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c17-23(20,21)15-8-6-13(7-9-15)12-18-16(19)10-11-22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZZRVDDANIPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

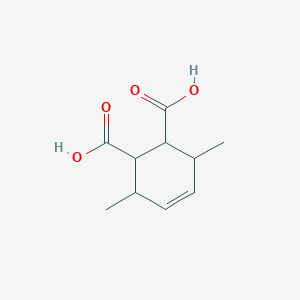
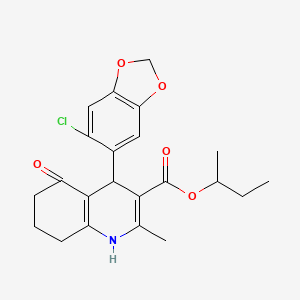
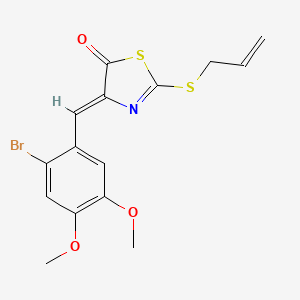
![methyl 2-[(2-methyl-3-furoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5224800.png)
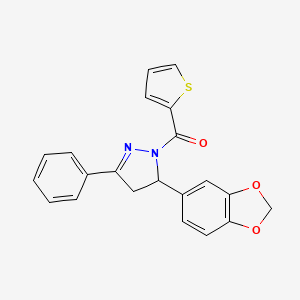
![N-allyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5224806.png)
![(2-chloro-4-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5224809.png)
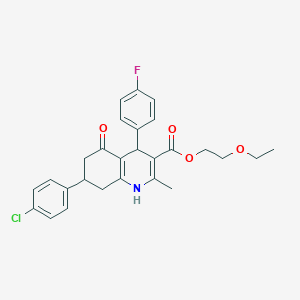
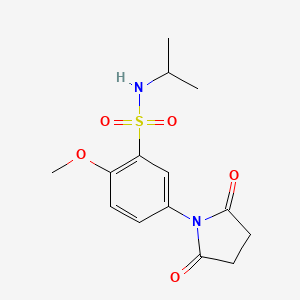
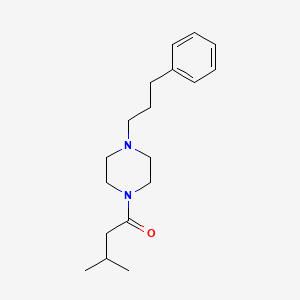
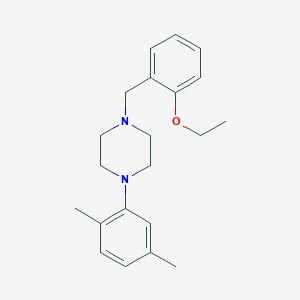
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5224833.png)
![N-(tert-butyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5224846.png)
